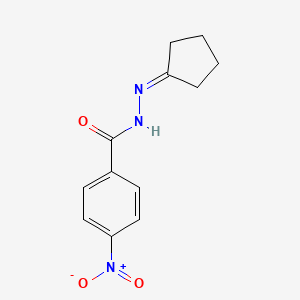![molecular formula C14H11ClFN3O B14950714 4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with 2-chloro-6-fluorobenzaldehyde in the presence of anhydrous ethanol. The reaction mixture is stirred at room temperature, followed by the addition of concentrated acetic acid and heating to 50°C for several hours. The solvent is then evaporated to obtain the crude product, which is further purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.
Medicine: Explored for its pharmacological properties, including anti-tuberculosis effects.
Industry: Utilized in the development of new materials and chemical sensors
Wirkmechanismus
The mechanism of action of 4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular components, leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential pharmacological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C14H11ClFN3O |
|---|---|
Molekulargewicht |
291.71 g/mol |
IUPAC-Name |
4-amino-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClFN3O/c15-12-2-1-3-13(16)11(12)8-18-19-14(20)9-4-6-10(17)7-5-9/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI-Schlüssel |
ABGMDKXZUJXLDO-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)

![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
![N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
![2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14950659.png)
![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14950667.png)
![2,4-Dibromo-6-({(E)-2-[2-(1-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B14950669.png)
![1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium](/img/structure/B14950679.png)
![1-[(4-methylbenzyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14950681.png)
![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)

![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)
